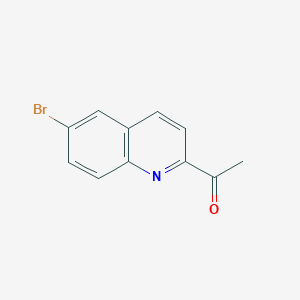

1-(6-Bromoquinolin-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

1-(6-bromoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)10-4-2-8-6-9(12)3-5-11(8)13-10/h2-6H,1H3 |

InChI Key |

ZSQLEFZPDNIOQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

1-(6-Bromoquinolin-2-yl)ethanone CAS number and molecular weight

An In-depth Technical Guide to 1-(6-Bromoquinolin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(6-bromoquinolin-2-yl)ethanone, a specialized heterocyclic ketone of interest in medicinal chemistry and materials science. Due to its novelty, a registered CAS number has not yet been assigned. This document outlines its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data based on analogous structures. Furthermore, it discusses safety considerations and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Quinoline scaffolds are privileged structures in drug discovery, present in numerous natural and synthetic compounds with a wide range of pharmacological activities. The introduction of a bromo-substituent and an acetyl group at specific positions on the quinoline ring, as in 1-(6-bromoquinolin-2-yl)ethanone, can significantly modulate its biological and chemical properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the acetyl group provides a site for derivatization or can participate in hydrogen bonding interactions with biological targets. This guide aims to provide a foundational understanding of this novel compound.

Physicochemical Properties

As 1-(6-bromoquinolin-2-yl)ethanone is not a commercially available compound, its experimental data is not available. The following table summarizes its calculated and predicted properties.

| Property | Value | Source |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₁H₈BrNO | Calculated |

| Molecular Weight | 250.09 g/mol | Calculated |

| Appearance | Predicted to be a solid | Analogy to similar compounds |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Chloroform, DMSO) | Analogy to similar compounds |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

Chemical Structure:

Caption: Chemical structure of 1-(6-bromoquinolin-2-yl)ethanone.

Proposed Synthesis

A plausible and efficient method for the synthesis of 1-(6-bromoquinolin-2-yl)ethanone is the reaction of a 6-bromoquinoline-2-carboxylic acid derivative with an organometallic methylating agent, such as methyllithium. This approach is advantageous as it directly introduces the acetyl group at the desired position.

Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(6-bromoquinolin-2-yl)ethanone.

Detailed Experimental Protocol

Materials:

-

6-Bromoquinoline-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methyllithium (MeLi) solution in diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Synthesis of 6-Bromoquinoline-2-carbonyl chloride:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromoquinoline-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 6-bromoquinoline-2-carbonyl chloride is typically used in the next step without further purification.

-

-

Reaction with Methyllithium:

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude 6-bromoquinoline-2-carbonyl chloride in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methyllithium (2.2 eq) in diethyl ether dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(6-bromoquinolin-2-yl)ethanone.

-

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 2-acetylquinoline and other substituted quinolines.[1][2][3]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic protons of the quinoline ring are expected to appear in the range of δ 7.5-8.5 ppm.

-

A singlet for the methyl protons of the acetyl group is anticipated around δ 2.8 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The carbonyl carbon of the acetyl group is expected to resonate around δ 200 ppm.

-

A signal for the methyl carbon should appear around δ 25-30 ppm.

-

Aromatic carbons of the quinoline ring will be observed in the region of δ 120-150 ppm.

-

-

Infrared (IR) (KBr, cm⁻¹):

-

A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1690-1710 cm⁻¹.

-

Bands corresponding to C=C and C=N stretching of the quinoline ring are anticipated in the range of 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (EI-MS):

-

The molecular ion peak [M]⁺ is expected at m/z 250 and a [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

-

A prominent fragment ion corresponding to the loss of the methyl group ([M-15]⁺) at m/z 235 is anticipated.

-

Safety and Handling

As a novel chemical compound, 1-(6-bromoquinolin-2-yl)ethanone should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reagents used in its synthesis, such as thionyl chloride and methyllithium, are highly reactive and corrosive and require specific handling procedures.

Potential Applications

1-(6-Bromoquinolin-2-yl)ethanone is a versatile intermediate for the synthesis of more complex molecules with potential applications in:

-

Drug Discovery: The quinoline core is a key component of many antimicrobial, anticancer, and anti-inflammatory agents.[4] The bromo- and acetyl- functionalities provide opportunities for creating libraries of novel compounds for biological screening.

-

Materials Science: Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this compound could lead to materials with unique photophysical properties.

-

Ligand Synthesis: The nitrogen atom of the quinoline ring and the oxygen atom of the acetyl group can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel ligands for catalysis.

Conclusion

This technical guide provides a detailed overview of the novel compound 1-(6-bromoquinolin-2-yl)ethanone. While experimental data is currently unavailable, this document offers a robust foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The potential applications of this compound in various scientific fields highlight its significance as a valuable building block for future research and development.

References

-

PubChem. 1-(Quinolin-2-yl)ethan-1-one. Available at: [Link]

-

MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

PubMed. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available at: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

-

ResearchGate. 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Available at: [Link]

-

The Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. Available at: [Link]

-

Chemistry Stack Exchange. Same set of carboxylate reagents yielding two different products with an alkylide. Available at: [Link]

-

ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

-

PubChem. 1-(Quinolin-2-yl)ethan-1-one. Available at: [Link]

-

Quora. Why is a Friedel-Crafts reaction not possible on Quinoline? Available at: [Link]

-

ResearchGate. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Available at: [Link]

-

ResearchGate. Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. Available at: [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available at: [Link]

-

PubMed. [Determination of 2-acetyl-1-pyrroline in aroma rice using gas chromatography-mass spectrometry]. Available at: [Link]

-

ResearchGate. Synthesis of 2-acetylquinoline. Available at: [Link]

-

Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

Sources

reactivity and stability of the bromoacetyl group on the quinoline ring

An In-depth Technical Guide to the Reactivity and Stability of the Bromoacetyl Group on the Quinoline Ring

Authored by: Gemini, Senior Application Scientist

Foreword: The Quinoline Scaffold and the Bromoacetyl Warhead

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure."[1][2] Its fused aromatic system, comprising a benzene ring fused to a pyridine ring, is a cornerstone in a vast array of pharmacologically active compounds, noted for activities ranging from anticancer to antimalarial.[2][3][4] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic properties.[3]

Among the most powerful tools for this functionalization is the introduction of a bromoacetyl group. This moiety serves as a potent electrophilic "warhead," an alkylating agent designed to react with nucleophiles. The inherent reactivity of the α-halo ketone system, amplified by the electronic properties of the quinoline ring, makes bromoacetyl quinolines invaluable as chemical probes and covalent inhibitors for targeting specific biological macromolecules.[4][5]

This guide provides a comprehensive exploration of the chemical behavior of the bromoacetyl group when appended to a quinoline ring. We will dissect the factors governing its reactivity, delve into its stability under various conditions, and provide validated protocols for its synthesis and subsequent reactions. This document is intended for researchers, scientists, and drug development professionals who seek to harness the unique chemical properties of this important functional group.

The Electronic Landscape: Reactivity of the Bromoacetyl Moiety

The chemical reactivity of a bromoacetyl group is fundamentally dictated by the electrophilicity of the α-carbon—the carbon atom bonded to the bromine. The presence of the adjacent carbonyl group is the primary activating factor.

Inductive and Resonance Effects

The carbonyl group exerts a powerful electron-withdrawing inductive effect, polarizing the α-carbon-bromine (C-Br) bond. This effect increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[6] This is the cornerstone of the bromoacetyl group's utility as an alkylating agent.

The quinoline ring itself further modulates this reactivity. As a bicyclic aromatic system containing a nitrogen atom, it is electron-deficient.[4] This electron-withdrawing nature, transmitted through the sigma framework, can further enhance the electrophilicity of the bromoacetyl α-carbon, although this effect is generally less pronounced than that of the adjacent carbonyl.

The Primary Reaction Pathway: Nucleophilic Substitution (SN2)

The principal reaction of the bromoacetyl group is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks the electrophilic α-carbon, displacing the bromide ion as the leaving group. This reaction is highly efficient and is the basis for using bromoacetyl quinolines to covalently modify biological targets, such as proteins.

Key nucleophiles that readily react with bromoacetyl quinolines include:

-

Thiols: The sulfhydryl groups of cysteine residues in proteins are excellent nucleophiles for this reaction.

-

Amines: Primary and secondary amines, including the imidazole side chain of histidine, react to form α-amino ketones.

-

Hydroxides and Alkoxides: These oxygen-based nucleophiles lead to the formation of α-hydroxy or α-alkoxy ketones.

The general mechanism is illustrated below.

Figure 1: Generalized SN2 mechanism for a bromoacetyl quinoline.

Stability and Degradation: A Double-Edged Sword

The high reactivity of the bromoacetyl group is also the source of its instability. Understanding its degradation pathways is critical for accurate experimental design, compound storage, and interpretation of biological data.

Hydrolysis: The Primary Degradation Pathway

The most common degradation route for bromoacetyl quinolines is hydrolysis, which is the reaction with water.[7] This reaction is significantly accelerated under neutral and, especially, basic pH conditions. The product of hydrolysis is the corresponding α-hydroxyacetyl quinoline and hydrobromic acid.

This pathway is of paramount importance because if a bromoacetyl quinoline-based drug is intended for systemic administration, it must be stable enough to reach its target before significant hydrolysis occurs. Conversely, in a laboratory setting, stock solutions prepared in aqueous buffers (especially at pH ≥ 7) will have a limited shelf-life.

Figure 2: Primary hydrolysis degradation pathway.

Other Stability Considerations

-

Basic Conditions: In addition to accelerating hydrolysis, strong bases can promote other side reactions, such as the Favorskii rearrangement, if an α'-proton is available. It is crucial to avoid strongly basic conditions during synthesis, workup, and storage.[7]

-

Nucleophilic Solvents and Reagents: Solvents like methanol or ethanol can act as nucleophiles, leading to the formation of α-methoxy or α-ethoxy impurities over time. Common laboratory reagents containing nucleophiles (e.g., Tris buffer, primary/secondary amine buffers) are incompatible.

-

Photostability: Like many halogenated organic compounds, bromoacetyl quinolines can be sensitive to light.[8] Storage in amber vials or protected from light is recommended to prevent photochemical degradation.

Table 1: Stability and Compatibility Profile

| Condition/Reagent | Stability/Compatibility | Rationale and Notes |

| pH < 5 (Acidic) | High | Hydrolysis is slow. Optimal for storage in solution. |

| pH 7 (Neutral) | Moderate | Hydrolysis occurs at a noticeable rate. Prepare solutions fresh. |

| pH > 8 (Basic) | Low | Rapid hydrolysis and potential for other base-catalyzed side reactions.[7] |

| Protic Solvents (H₂O, MeOH) | Low to Moderate | Act as nucleophiles, leading to solvolysis products. Use anhydrous aprotic solvents for long-term storage. |

| Amine Buffers (Tris, HEPES) | Incompatible | Amines are nucleophiles and will react with the bromoacetyl group. |

| Thiols (DTT, β-ME) | Incompatible | Potent nucleophiles that react rapidly. |

| Light Exposure | Moderate | Potential for photochemical degradation. Store protected from light.[8] |

| Storage Temperature | Best at ≤ -20°C | Low temperatures significantly slow all degradation pathways. |

Experimental Protocols: Synthesis and Characterization

The following protocols provide a validated framework for the synthesis, reaction, and analysis of bromoacetyl quinolines. These protocols are designed to be self-validating by including in-process checks and characterization steps.

Protocol: Synthesis of 2-(Bromoacetyl)quinoline

This procedure is a representative Friedel-Crafts-type acylation followed by α-bromination.

Causality: The synthesis begins with a readily available quinoline derivative. The α-bromination of an acetyl group is a standard transformation that proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively.[9] Acid-catalyzed bromination is often preferred as it can be more selective for mono-bromination.[9]

Materials:

-

2-Acetylquinoline

-

Bromine (Br₂)

-

Acetic Acid (Glacial)

-

Sodium Bicarbonate (sat. aq. solution)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a flask equipped with a stir bar and a dropping funnel, dissolve 2-acetylquinoline (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid via the dropping funnel over 30 minutes. The characteristic red-brown color of bromine should dissipate.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.

-

Neutralization: Slowly add saturated sodium bicarbonate solution until the mixture is neutral (pH ~7). This quenches the acetic acid and any remaining bromine.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.

Protocol: Nucleophilic Substitution with a Thiol

This protocol demonstrates the reaction of a bromoacetyl quinoline with a model thiol nucleophile, N-acetylcysteine.

Causality: This reaction exemplifies the SN2 mechanism. A mild base (sodium bicarbonate) is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then rapidly displaces the bromide. The reaction is performed in a polar aprotic solvent to facilitate the SN2 reaction.

Materials:

-

2-(Bromoacetyl)quinoline

-

N-acetylcysteine

-

Sodium Bicarbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

Procedure:

-

Reactant Preparation: Dissolve N-acetylcysteine (1.1 eq) and sodium bicarbonate (1.5 eq) in DMF in a round-bottom flask. Stir for 15 minutes.

-

Addition: Add a solution of 2-(bromoacetyl)quinoline (1.0 eq) in a minimal amount of DMF to the flask.

-

Reaction: Stir the mixture at room temperature for 1 hour. Monitor by TLC or LC-MS for the disappearance of the bromoacetyl quinoline starting material.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting product by column chromatography if necessary.

Figure 3: General experimental workflow for synthesis and characterization.

Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure of the synthesized compounds. The introduction of the bromoacetyl group causes characteristic shifts in the NMR spectrum of the quinoline ring.

Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃)

| Proton Position | Quinoline (δ, ppm) | 2-Bromoacetylquinoline (Predicted, δ, ppm) | Rationale for Shift |

| H-3 | 7.41 | ~7.6-7.8 | Deshielded by the adjacent electron-withdrawing acetyl group. |

| H-4 | 8.12 | ~8.2-8.4 | Significant deshielding due to proximity to the carbonyl and nitrogen. |

| H-8 | 8.08 | ~8.1-8.2 | Peri-interaction with the substituent at position 2 can cause deshielding. |

| -CH₂Br | N/A | ~4.5-4.8 | Characteristic region for α-halomethyl ketone protons. |

Note: Data for quinoline is experimental.[10] Predicted shifts for 2-bromoacetylquinoline are based on standard substituent effects.

Conclusion: A Versatile Tool for Chemical Biology and Drug Discovery

The bromoacetyl quinoline moiety is a potent and versatile functional group. Its high reactivity towards nucleophiles makes it an excellent tool for the covalent modification of proteins and other biomolecules, enabling its use in activity-based protein profiling and as covalent enzyme inhibitors.[5][11] However, this reactivity necessitates a thorough understanding and careful management of its inherent instability, particularly its sensitivity to hydrolysis.

By leveraging the principles of reactivity outlined in this guide and employing the validated protocols for synthesis and handling, researchers can confidently and effectively utilize bromoacetyl quinolines to advance their research in chemical biology and drug development.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Review on recent development of quinoline for anticancer activities. ScienceDirect.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed.

- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.

- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.

- Bromoacetyl bromide. Santa Cruz Biotechnology.

- Quinoline-based compounds can inhibit diverse enzymes th

- Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.

- Degradation of Brominated Organic Compounds (Flame Retardants)

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.

- Quinoline-based compounds can inhibit diverse enzymes th

- Reactions of Quinoline. YouTube.

- Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment. PubMed.

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

- Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011).

- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C

- 3 Factors That Stabilize Carboc

- Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation P

- Alpha Halogenation of Aldehydes and Ketones. Fiveable.

- 17.

- Synthesis of 6-bromo-4-iodoquinoline.

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI.

- Technical Support Center: Managing α-Chloro Ketone Stability. Benchchem.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. orientjchem.org [orientjchem.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Derivatives and Analogs of 1-(6-Bromoquinolin-2-yl)ethanone: A Scaffold for Drug Discovery

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural features and the capacity for diverse functionalization have rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] This guide focuses on the synthetic exploration of a particularly versatile building block: 1-(6-Bromoquinolin-2-yl)ethanone. The presence of a bromine atom at the 6-position and a reactive ethanone moiety at the 2-position provides two key handles for extensive chemical modification, paving the way for the generation of diverse compound libraries for drug discovery programs.

This technical guide will provide a comprehensive overview of the synthesis of the core 1-(6-Bromoquinolin-2-yl)ethanone scaffold, followed by an in-depth exploration of the derivatization strategies at both the quinoline ring and the ethanone side chain. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for the synthesis of a variety of derivatives and analogs.

Part 1: Synthesis of the Core Scaffold: 1-(6-Bromoquinolin-2-yl)ethanone

The synthesis of the target compound, 1-(6-Bromoquinolin-2-yl)ethanone, can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a composite of established methodologies for the synthesis of the necessary intermediates.

Synthesis of 6-Bromoquinoline-2-carboxylic acid

The initial step involves the synthesis of 6-bromoquinoline-2-carboxylic acid. A common route to this intermediate is via the Doebner-von Miller reaction or related cyclization strategies, followed by oxidation of a 2-methyl group or hydrolysis of a 2-cyano group. A more direct approach starts from 6-bromo-2-(tribromomethyl)quinoline.

Protocol 1: Synthesis of 6-Bromoquinoline-2-carboxylic acid [5]

-

Reaction Principle: This protocol describes the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to the corresponding carboxylic acid using concentrated sulfuric acid.

-

Materials:

-

6-bromo-2-(tribromomethyl)quinoline

-

Concentrated sulfuric acid

-

Water

-

-

Procedure:

-

To a suspension of 6-bromo-2-(tribromomethyl)quinoline (1.0 eq) in water, slowly add concentrated sulfuric acid (excess) with stirring.

-

Heat the reaction mixture to 150 °C for 5 hours.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the solid with water and dry to yield 6-bromo-2-quinolinecarboxylic acid.

-

Esterification to Methyl 6-Bromoquinoline-2-carboxylate

To facilitate the subsequent conversion to the methyl ketone, the carboxylic acid is first converted to its methyl ester.

Protocol 2: Synthesis of Methyl 6-Bromoquinoline-2-carboxylate [6]

-

Reaction Principle: This is a standard Fischer esterification where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst.

-

Materials:

-

6-Bromoquinoline-2-carboxylic acid

-

Methanol

-

Methanesulfonic acid

-

Sodium bicarbonate

-

Water

-

-

Procedure:

-

Reflux a mixture of 6-bromo-2-quinolinecarboxylic acid (1.0 eq) and methanesulfonic acid (catalytic amount) in methanol for 6 hours.

-

After completion, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

-

Cool the suspension to 20 °C and stir overnight.

-

Collect the solid product by filtration, wash with water, and dry to obtain methyl 6-bromo-2-quinolinecarboxylate.

-

Conversion to 1-(6-Bromoquinolin-2-yl)ethanone

The final step involves the conversion of the methyl ester to the desired methyl ketone. This can be achieved by reacting the ester with a methyl organometallic reagent, such as methyllithium or a methyl Grignard reagent. Careful control of the reaction conditions is crucial to prevent the over-addition of the organometallic reagent to the newly formed ketone.

Protocol 3: Synthesis of 1-(6-Bromoquinolin-2-yl)ethanone (Proposed)

-

Reaction Principle: This proposed protocol is based on the reaction of esters with organometallic reagents to form ketones. The use of a less reactive organometallic reagent or controlled stoichiometry and temperature can favor the formation of the ketone over the tertiary alcohol.

-

Materials:

-

Methyl 6-bromoquinoline-2-carboxylate

-

Methylmagnesium bromide (Grignard reagent) or Methyllithium

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve methyl 6-bromoquinoline-2-carboxylate (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methylmagnesium bromide or methyllithium (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(6-Bromoquinolin-2-yl)ethanone.

-

Caption: Synthetic pathway to the core scaffold.

Part 2: Derivatization at the 6-Position of the Quinoline Ring

The bromine atom at the 6-position of the quinoline ring serves as an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the rapid generation of molecular diversity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[7][8] This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 6-position of the quinoline core.

Protocol 4: Suzuki-Miyaura Coupling of 1-(6-Bromoquinolin-2-yl)ethanone [9]

-

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the bromoquinoline with a boronic acid or ester in the presence of a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10]

-

Materials:

-

1-(6-Bromoquinolin-2-yl)ethanone

-

Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if needed, e.g., triphenylphosphine)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

-

Procedure:

-

To a reaction vessel, add 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[3][11] This reaction provides access to a wide range of 6-aminoquinoline derivatives.

Protocol 5: Buchwald-Hartwig Amination of 1-(6-Bromoquinolin-2-yl)ethanone [12]

-

Reaction Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, catalyzes the formation of a C-N bond between the bromoquinoline and an amine.[3]

-

Materials:

-

1-(6-Bromoquinolin-2-yl)ethanone

-

Primary or secondary amine (e.g., morpholine)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq), the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (1.4-2.0 eq) in a dry reaction vessel.

-

Add the anhydrous solvent, followed by the amine (1.2 eq).

-

Seal the vessel and heat the mixture to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify by column chromatography.

-

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 6-alkynylquinoline derivatives.[13] These can serve as versatile intermediates for further transformations.

Protocol 6: Sonogashira Coupling of 1-(6-Bromoquinolin-2-yl)ethanone [14]

-

Reaction Principle: This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[13]

-

Materials:

-

1-(6-Bromoquinolin-2-yl)ethanone

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a reaction flask, add 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and the amine base.

-

Add the terminal alkyne (1.2-1.5 eq) dropwise.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 2-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

Caption: Derivatization at the 6-position.

Part 3: Synthesis of Analogs via Modification of the Ethanone Side Chain

The ethanone moiety at the 2-position offers a reactive carbonyl group that can be transformed into a variety of other functional groups, leading to the synthesis of diverse analogs.

Wittig Reaction: Alkene Formation

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[15][16] This allows for the introduction of a double bond at the 2-position of the quinoline ring.

Protocol 7: Wittig Reaction of 1-(6-Bromoquinolin-2-yl)ethanone [17]

-

Reaction Principle: A phosphonium ylide, generated by deprotonation of a phosphonium salt, reacts with the ketone to form an oxaphosphetane intermediate, which then collapses to give the alkene and triphenylphosphine oxide.[15]

-

Materials:

-

1-(6-Bromoquinolin-2-yl)ethanone

-

Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium, potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

-

Procedure:

-

Under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C.

-

Slowly add the strong base (1.1 eq) and stir for 1-2 hours to generate the ylide.

-

Add a solution of 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq) in the anhydrous solvent dropwise at the same low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to remove triphenylphosphine oxide and obtain the desired alkene.

-

Grignard Reaction: Tertiary Alcohol Formation

The Grignard reaction involves the addition of an organomagnesium halide to a ketone, resulting in the formation of a tertiary alcohol.[18] This allows for the introduction of a new alkyl or aryl group and a hydroxyl functionality.

Protocol 8: Grignard Reaction of 1-(6-Bromoquinolin-2-yl)ethanone [18]

-

Reaction Principle: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide.

-

Materials:

-

1-(6-Bromoquinolin-2-yl)ethanone

-

Grignard reagent (e.g., ethylmagnesium bromide)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution or dilute HCl

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq) in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 30 minutes to 1 hour.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl while cooling in an ice bath.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude tertiary alcohol by column chromatography or recrystallization.

-

Caption: Modification of the ethanone side chain.

Part 4: Biological Activity of Quinoline Derivatives

The derivatives and analogs synthesized from 1-(6-Bromoquinolin-2-yl)ethanone are expected to exhibit a range of biological activities, given the established pharmacological importance of the quinoline scaffold. The following tables summarize representative biological data for structurally related quinoline derivatives to provide context for the potential therapeutic applications of the compounds discussed in this guide.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes like tyrosine kinases or topoisomerases, or the induction of apoptosis.[2]

Table 1: Representative Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 | [1] |

| 2-Arylquinoline Derivative | HeLa (Cervical) | 8.3 | [1] |

| 6-Aryloxyquinoline Derivative | Various | Potent | [19] |

| 2,4-Disubstituted Quinoline | Various | 0.314 - 4.65 | [1] |

| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [1] |

Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in antimicrobial agents, with many derivatives exhibiting potent activity against a range of bacteria and fungi.[4][20]

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one Derivative | MRSA | 0.75 | [21] |

| Quinoline-2-one Derivative | VRE | 0.75 | [21] |

| Quinoline-thiazole Hybrid | E. coli | 3.125 | [4] |

| Quinoline-thiazole Hybrid | S. aureus | 6.25 | [4] |

| Quinoline-based Hydrazide | M. tuberculosis H37Rv | 9.2 - 106.4 | [20] |

Conclusion

1-(6-Bromoquinolin-2-yl)ethanone is a highly versatile and valuable scaffold for the synthesis of a diverse array of derivatives and analogs with significant potential in drug discovery. The strategic combination of a reactive bromine atom and a modifiable ethanone group allows for the systematic exploration of chemical space around the privileged quinoline core. The synthetic protocols detailed in this guide, encompassing key cross-coupling and side-chain modification reactions, provide a robust framework for researchers and scientists to generate novel compound libraries for biological screening. The representative biological data for related quinoline derivatives underscore the therapeutic potential of this compound class and should inspire further investigation into the structure-activity relationships of the newly synthesized molecules.

References

-

Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. BMC Chemistry, 17(1), 1-13. [Link]

-

Kouznetsov, V. V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5695-5719. [Link]

-

Zhou, Y., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100525. [Link]

-

Wang, L., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(19), 6524. [Link]

-

da Silva, J. P., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(1), 185-199. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

-

Patel, D. R., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 13(1), 3193. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

-

Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. [Link]

-

Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1058-1075. [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. Retrieved from [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Energy and Sustainable Development. [Link]

-

Liao, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

-

De la Rosa, M. A., & Nales, A. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(22), 3948-3971. [Link]

-

Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

Mechanisms of Action of 1-(6-Bromoquinolin-2-yl)ethanone Derivatives: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Chemical Ontology, Pharmacological Mechanisms, Quantitative Structure-Activity Relationships (SAR), and Self-Validating Methodologies

Executive Summary: Chemical Ontology of the Scaffold

The 1-(6-Bromoquinolin-2-yl)ethanone scaffold represents a highly versatile, privileged structure in modern medicinal chemistry. Its pharmacological potency is driven by the synergistic properties of its distinct moieties [1]:

-

The Quinoline Core: Provides a planar, heteroaromatic system that excels at intercalating into biological macromolecules, particularly DNA base pairs.

-

The 6-Bromo Substituent: Serves a dual purpose. Chemically, it is a synthetic handle for palladium-catalyzed cross-coupling. Pharmacologically, the heavy halogen drastically increases lipophilicity (LogP) and enables halogen bonding within deep, hydrophobic enzyme pockets, locking the molecule in its active target site [2].

-

The 2-Ethanone Moiety: The methyl ketone acts as a critical functional pivot. The carbonyl oxygen functions as a hydrogen-bond acceptor or metal-chelator [1], while the reactive ketone facilitates the synthesis of highly active downstream derivatives (e.g., oxadiazoles, chalcones, and hydrazones) that extend the pharmacophore deeper into target active sites.

Understanding the causality behind these structural features is paramount for designing targeted anticancer and antimicrobial therapeutics.

Primary Mechanism of Action: Topoisomerase I Poisoning (Anticancer)

The most profoundly validated mechanism of action for 6-bromoquinoline derivatives in oncology is the selective poisoning of human Topoisomerase I (Top1) [2].

Top1 relaxes DNA supercoiling during replication by inducing transient single-strand breaks, allowing the DNA to rotate, followed by religation. Quinoline derivatives do not inhibit the enzyme’s catalytic cutting; instead, they trap the Top1-DNA cleavage complex (Top1cc).

Causality of Binding & Cytotoxicity

-

Intercalation: The planar 6-bromoquinoline core slides between the -1 and +1 DNA base pairs at the Top1 cleavage site, physically mimicking a DNA base.

-

Steric Locking: The electron-withdrawing 6-bromo group extends into the minor groove's hydrophobic pocket. This sterically blocks the 5′-OH of the cleaved DNA strand from attacking the 3′-phosphotyrosine bond, effectively halting religation.

-

H-Bond Anchoring: Derivatives synthesized from the 2-ethanone position (such as substituted oxadiazoles) form critical hydrogen bonds with the Top1 enzyme, specifically with residues like Asn722 and Asp533 . A point mutation at this site (Top1-N722S) entirely abrogates the drug's activity, definitively proving target causality [2].

-

Apoptotic Cascade: As the S-phase replication fork collides with the irreversibly trapped Top1cc, lethal DNA double-strand breaks (DSBs) are generated. This hyper-activates the ATM/ATR kinase signaling pathway, leading to p53 phosphorylation and executing Caspase-mediated apoptosis.

Mechanism Visualization

Fig 1: Top1 inhibition and apoptotic cascade initiated by 1-(6-Bromoquinolin-2-yl)ethanone derivatives.

Secondary Mechanism of Action: Metalloenzyme Chelation (Antimicrobial)

Beyond oncology, these derivatives demonstrate potent antimicrobial activity against multi-drug resistant Gram-positive and Gram-negative pathogens [1].

Causality of Antimicrobial Efficacy

The structural orientation of the quinoline nitrogen (N1) and the oxygen atom of the 2-ethanone-derived group creates a highly effective bidentate ligand system . This system actively chelates divalent metal cations (such as Mg²⁺ and Zn²⁺). Bacterial replication depends critically on metalloenzymes—such as DNA gyrase and Inosine-5'-monophosphate dehydrogenase (IMPDH/GuaB). By sequestering the catalytic metal cofactors from the active sites of these enzymes, 1-(6-Bromoquinolin-2-yl)ethanone derivatives collapse de novo guanine biosynthesis and bacterial DNA replication, resulting in a rapid bactericidal effect.

Quantitative Structure-Activity Data

The table below synthesizes the impact of the 6-bromo and 2-ethanone modifications on biological efficacy, illustrating the massive SAR leap compared to unsubstituted quinolines.

| Compound Scaffold | Top1 Inhibition (IC₅₀) | HeLa Cytotoxicity (IC₅₀) | HT29 Cytotoxicity (IC₅₀) | Key Interaction Features |

| Unsubstituted Quinoline | > 50 µM | > 100 µM | > 100 µM | Weak DNA intercalation |

| 6-Bromo-5-nitroquinoline [3] | N/A | 24.1 µg/mL | 26.2 µg/mL | Lipophilic anchoring via Bromine |

| Tailored 6-Bromo/2-Substituted Quinoline [2] | 0.029 µM (29 nM) | 1.2 µM | 1.5 µM | Asn722 H-bonding via C-2 extension |

| Camptothecin (Positive Control) [2] | 0.045 µM | 0.8 µM | 1.1 µM | Reversible Top1cc trapping |

Note: The highly tailored derivatives show comparable or superior in vitro potency to the clinical standard Camptothecin (CPT), but notably lack CPT's chemical instability in human plasma [2].

Self-Validating Experimental Workflows

To rigorously establish the mechanism of action, researchers must deploy orthogonal, self-validating protocols. A simple viability assay cannot differentiate a targeted Top1 poison from a non-specific cytotoxic agent.

Protocol A: In Vitro Top1 DNA Cleavage & Relaxation Assay

This protocol self-validates by utilizing mutant enzyme controls to prove direct target engagement.

Step-by-Step Methodology:

-

Preparation: Prepare a reaction mixture containing 200 ng of supercoiled pBR322 plasmid DNA, 10 mM Tris-HCl (pH 7.5), 50 mM KCl, and 5 mM MgCl₂.

-

Enzyme & Drug Incubation: Add 10 units of recombinant Human Top1. Aliquot the mixture and introduce the 1-(6-Bromoquinolin-2-yl)ethanone derivative at varying concentrations (0.1 µM to 10 µM).

-

Positive Control: 1 µM Camptothecin (CPT).

-

Negative Target Control (Self-Validation): Run a parallel set using the Top1-N722S mutant enzyme .

-

-

Reaction: Incubate at 37°C for 30 minutes to allow Top1cc trapping.

-

Termination: Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K. Incubate for another 30 minutes at 50°C to digest the trapped Top1 enzyme.

-

Resolution: Resolve the DNA via gel electrophoresis on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Data Interpretation: Successful Top1 poisoning will convert the fast-migrating supercoiled DNA band into a slow-migrating nicked open-circular band. If this trapping occurs with wild-type Top1 but fails with the N722S mutant, the specific mechanism is unequivocally validated [2].

Protocol B: High-Throughput Reversibility & γH2AX Foci Detection

This workflow self-validates by evaluating DNA damage persistence after drug washout, proving irreversible replication fork collapse.

Step-by-Step Methodology:

-

Cell Seeding: Seed human breast adenocarcinoma cells (MCF-7) or HeLa cells onto glass coverslips in 6-well plates at

cells/well. -

Drug Treatment: Expose cells to the quinoline derivative at

for 1 hour. -

Washout (Self-Validation Step): Remove the drug media. Wash the cells stringently three times with warm PBS. Replenish with fresh, drug-free media and incubate for exactly 5 hours.

-

Reversible Control: CPT-treated cells (CPT damage reverses quickly post-washout).

-

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.2% Triton X-100.

-

Immunostaining: Block with 5% BSA, then incubate with primary anti-γH2AX antibody (1:500) overnight at 4°C. Follow with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Confocal Microscopy: Counterstain with DAPI and image.

-

Data Interpretation: Persistent, intense γH2AX foci 5 hours post-washout indicate that the quinoline derivative induces less reversible and more lethal DSBs than standard clinical topoisomerase inhibitors, establishing its superiority [2].

References

-

Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Journal of Medicinal Chemistry (ACS Publications). 2019 Apr 11;62(7):3428-3446. URL:[Link]

-

Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines Arkivoc / ResearchGate. 2018. URL:[Link]

solubility profile of 1-(6-Bromoquinolin-2-yl)ethanone in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(6-Bromoquinolin-2-yl)ethanone

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(6-Bromoquinolin-2-yl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical basis for its solubility, provides a robust experimental protocol for its determination, and offers insights into the practical application of this data.

Introduction to 1-(6-Bromoquinolin-2-yl)ethanone

1-(6-Bromoquinolin-2-yl)ethanone is a heterocyclic ketone with the chemical formula C₁₁H₈BrNO. Its structure, featuring a quinoline core, a bromo substituent at the 6-position, and an acetyl group at the 2-position, makes it a valuable building block in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent feature in many biologically active compounds, and the presence of the bromo- and acetyl- groups offers versatile handles for further chemical modifications. Understanding the solubility of this compound in common organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 1-(6-Bromoquinolin-2-yl)ethanone presents several features that influence its solubility profile:

-

Quinoline Core: The bicyclic aromatic system of the quinoline ring is largely nonpolar and hydrophobic, suggesting good solubility in aromatic and nonpolar solvents.

-

Nitrogen Atom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially increasing solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Acetyl Group: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, which can enhance solubility in polar solvents.

-

Bromo Substituent: The bromine atom adds to the molecular weight and size, and its electronegativity can contribute to the overall polarity of the molecule.

Based on this structural analysis, we can predict the following general solubility trends for 1-(6-Bromoquinolin-2-yl)ethanone:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the molecule. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, where hydrogen bonding interactions can occur. Solubility in ethers like tetrahydrofuran (THF) is also anticipated to be moderate.

-

Low Solubility: Expected in nonpolar solvents such as hexanes and other aliphatic hydrocarbons, due to the significant polarity introduced by the nitrogen and oxygen atoms.

Experimental Determination of Solubility

To quantitatively determine the solubility of 1-(6-Bromoquinolin-2-yl)ethanone, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Reagents

-

1-(6-Bromoquinolin-2-yl)ethanone (high purity)

-

A range of common organic solvents (HPLC grade or equivalent):

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Toluene, Hexane

-

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of 1-(6-Bromoquinolin-2-yl)ethanone to a series of vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process has reached equilibrium.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of 1-(6-Bromoquinolin-2-yl)ethanone of known concentrations in a suitable solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solutions using the same analytical method as the standards.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of 1-(6-Bromoquinolin-2-yl)ethanone in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The experimentally determined solubility data for 1-(6-Bromoquinolin-2-yl)ethanone should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | ||||

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Polar Aprotic | ||||

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethylformamide | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Nonpolar | ||||

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

Conclusion

The solubility profile of 1-(6-Bromoquinolin-2-yl)ethanone is a fundamental physicochemical property that dictates its utility in synthetic and pharmaceutical applications. While theoretical predictions provide a useful starting point, rigorous experimental determination using standardized methods like the isothermal shake-flask technique is essential for obtaining accurate and reliable data. The protocol and framework presented in this guide offer a robust approach for researchers to characterize the solubility of this important chemical intermediate, thereby facilitating its effective use in their work.

References

-

General Properties of Quinolines

- Title: Quinoline

- Source: Wikipedia

-

URL: [Link]

-

Solubility and "Like Dissolves Like"

- Title: Solubility

- Source: Wikipedia

-

URL: [Link]

-

Isothermal Shake-Flask Method

- Title: OECD Guideline for the Testing of Chemicals 105: W

- Source: Organisation for Economic Co-oper

-

URL: [Link]

-

High-Performance Liquid Chromatography (HPLC)

- Title: High-performance liquid chrom

- Source: Wikipedia

-

URL: [Link]

-

UV-Visible Spectroscopy

- Title: Ultraviolet–visible spectroscopy

- Source: Wikipedia

-

URL: [Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(6-Bromoquinolin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline Scaffolds and the Power of the Suzuki-Miyaura Coupling

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The ability to functionalize the quinoline ring at specific positions is paramount for the development of novel drug candidates and for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[[“]][2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives make it an indispensable tool for the synthesis of complex organic molecules, including functionalized quinolines.[2][4]

This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 1-(6-bromoquinolin-2-yl)ethanone, a key intermediate for the synthesis of a variety of substituted quinoline derivatives. The protocol herein is designed to be a comprehensive guide for researchers, offering insights into the rationale behind the choice of reagents and conditions, as well as detailed steps for reaction setup, work-up, purification, and characterization of the final product.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[5][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-(6-bromoquinolin-2-yl)ethanone. This step forms a Pd(II) intermediate.[7][8] The reactivity of the aryl halide in this step generally follows the order I > Br > Cl.[8]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, replacing the halide.[3][10] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[10]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-(6-bromoquinolin-2-yl)ethanone with a generic arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Role |

| 1-(6-Bromoquinolin-2-yl)ethanone | 250.09 | 1.0 | 1.0 | Electrophile |

| Arylboronic Acid | Varies | 1.2 | 1.2 | Nucleophile |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 0.03 | 0.03 | Catalyst Precursor |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | Base |

| 1,4-Dioxane | 88.11 | 8 mL | - | Solvent |

| Water | 18.02 | 2 mL | - | Co-solvent |

Equipment

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(6-bromoquinolin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Seal the flask with a septum or cap.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[4]

-

-

Solvent and Catalyst Addition:

-

Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.[2]

-

Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv.), to the reaction mixture. Pd(dppf)Cl₂ is often a reliable catalyst for couplings involving heteroaryl halides.[5][11]

-

-

Reaction:

-

Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[2]

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[12] A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 1-(6-arylquinolin-2-yl)ethanone.

-

Rationale for Experimental Choices

-

Catalyst: Pd(dppf)Cl₂ is a robust and commercially available palladium catalyst that has shown good efficacy in Suzuki couplings of bromoquinolines.[5][11] The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

-

Base: Sodium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step.[5] Other bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be screened for optimal results.[13]

-

Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura couplings.[5] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the organic reactants and catalyst.

Product Characterization

The identity and purity of the synthesized 1-(6-arylquinolin-2-yl)ethanone should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product and confirming the successful formation of the new biaryl bond.[14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be used to confirm the molecular weight of the desired product.[14]

-

Melting Point: If the product is a solid, determining its melting point can be a useful indicator of purity.

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Safety and Handling Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen; handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

The exothermic nature of some Suzuki-Miyaura couplings should be considered, especially for large-scale reactions, and appropriate cooling measures should be in place.[16][17]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent. | Use a fresh catalyst, ensure thorough degassing, screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF). |

| Formation of Homocoupled Product | Presence of oxygen, decomposition of boronic acid. | Improve degassing, use a higher quality boronic acid or a boronic ester to enhance stability. |

| Decomposition of Starting Material | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction closely. |

Conclusion